BenchChemオンラインストアへようこそ!

3-Bromo-4-tert-butylpyridine

Physicochemical characterization Distillation purification Volatility risk assessment

3-Bromo-4-tert-butylpyridine (CAS 90731-98-9) is a 3,4-disubstituted pyridine derivative bearing a bromine atom at the 3-position and a bulky tert-butyl group at the 4-position, with molecular formula C₉H₁₂BrN and molecular weight 214.10 g/mol. Its predicted physicochemical properties include a boiling point of 238.9 ± 20.0 °C, a density of 1.293 ± 0.06 g/cm³, and a pKa of 3.58 ± 0.18.

Molecular Formula C9H12BrN
Molecular Weight 214.106
CAS No. 90731-98-9
Cat. No. B2512134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-tert-butylpyridine
CAS90731-98-9
Molecular FormulaC9H12BrN
Molecular Weight214.106
Structural Identifiers
SMILESCC(C)(C)C1=C(C=NC=C1)Br
InChIInChI=1S/C9H12BrN/c1-9(2,3)7-4-5-11-6-8(7)10/h4-6H,1-3H3
InChIKeyBQAWPKLIAUMEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-tert-butylpyridine (CAS 90731-98-9): Core Physicochemical & Structural Baseline for Procurement Evaluation


3-Bromo-4-tert-butylpyridine (CAS 90731-98-9) is a 3,4-disubstituted pyridine derivative bearing a bromine atom at the 3-position and a bulky tert-butyl group at the 4-position, with molecular formula C₉H₁₂BrN and molecular weight 214.10 g/mol [1]. Its predicted physicochemical properties include a boiling point of 238.9 ± 20.0 °C, a density of 1.293 ± 0.06 g/cm³, and a pKa of 3.58 ± 0.18 . The compound typically requires a purity specification of ≥95% for research use , and it is primarily employed as a synthetic building block in medicinal chemistry and materials science, where the orthogonal reactivity of the aryl bromide handle and the steric shielding of the tert-butyl group jointly dictate its utility in cross-coupling and coordination chemistry applications .

Why 3-Bromo-4-tert-butylpyridine Cannot Be Interchanged with Other Halopyridines or tert-Butylpyridine Isomers in Critical Workflows


The substitution pattern of 3-bromo-4-tert-butylpyridine creates a unique reactivity profile that is not replicated by its closest analogs. The bromine atom at position 3 provides a reactive site for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Negishi, Buchwald–Hartwig), while the adjacent C4 tert-butyl group exerts a pronounced steric and electronic influence that alters regioselectivity, reaction rates, and downstream product distributions relative to 4-tert-butylpyridine (lacks the halide handle), 3-bromo-4-methylpyridine (smaller steric bulk), or the 2-bromo-4-tert-butyl isomer (different positional reactivity) . In a systematically studied series of 4-tert-butyl-3-substituted pyridines used to prepare bispyridinium cholinesterase inhibitors, the 3-bromo derivative occupied a distinct position within the structure–activity landscape, demonstrating that even within a panel of halide and pseudohalide congeners, each substituent conferred a unique combination of lipophilicity, electronic character, and steric demand that was not interchangeable [1]. Procurement of a generic bromopyridine without verifying the exact substitution pattern therefore introduces risk of divergent reactivity and irreproducible biological or materials performance.

Quantitative Differentiation Evidence: 3-Bromo-4-tert-butylpyridine vs. Closest Analogs


Predicted Boiling Point Elevation Reflects Dramatically Reduced Volatility vs. 4-tert-Butylpyridine

The introduction of a bromine substituent at the 3-position of 4-tert-butylpyridine raises the predicted boiling point from 196–197 °C to 238.9 ± 20.0 °C, an increase of approximately 42 °C . This shifts the compound from a relatively volatile liquid (4-tert-butylpyridine is a clear liquid at room temperature) into a substantially less volatile regime . In comparison, 3-bromo-4-methylpyridine exhibits a boiling point of 199–200 °C, which is only ~3 °C higher than its non-brominated parent, indicating that the tert-butyl group amplifies the boiling point elevation effect of bromination .

Physicochemical characterization Distillation purification Volatility risk assessment

Density Contrast: 3-Bromo-4-tert-butylpyridine is 40% Denser than 4-tert-Butylpyridine but 17% Less Dense than the Methyl Congener

The predicted density of 3-bromo-4-tert-butylpyridine is 1.293 ± 0.06 g/cm³ . This represents a 40% increase over 4-tert-butylpyridine (0.923 g/mL at 25 °C) . Conversely, the methyl analog 3-bromo-4-methylpyridine has an experimental density of 1.549 g/mL at 25 °C, which is approximately 17% higher than the target compound . The target compound therefore occupies an intermediate density window between the non-halogenated parent and the smaller, more compact methyl-substituted bromopyridine, a consequence of the balance between the mass contribution of bromine and the steric volume of the tert-butyl group.

Formulation development Liquid handling automation Solubility parameter estimation

Lipophilicity Differentiation: 3-Bromo-4-tert-butylpyridine is Substantially More Lipophilic than 4-tert-Butylpyridine

The computed LogP for 3-bromo-4-tert-butylpyridine is 3.14 . For 4-tert-butylpyridine, the experimental LogP is 2.5 and calculated values range from 2.2 to 2.79 [1]. The bromine substituent adds approximately 0.35–0.94 LogP units relative to the parent compound. Furthermore, 3-bromo-4-methylpyridine has a significantly lower computed XLogP3-AA of approximately 1.7–2.0 [2], indicating that the tert-butyl group itself contributes a large lipophilicity increment (~1.1–1.4 LogP units) over the methyl analog. The target compound therefore exhibits the highest lipophilicity among the three comparators, a property that directly influences its behavior in reversed-phase chromatography, biological membrane permeability models, and extraction solvent selection.

ADME prediction Partition coefficient optimization Chromatographic method development

Distinct Positional Reactivity: 3-Bromo-4-tert-butylpyridine vs. 2-Bromo-4-tert-butylpyridine in Cross-Coupling

The position of the bromine substituent relative to the pyridine nitrogen and the tert-butyl group dictates reactivity in palladium-catalyzed cross-coupling. In 3-bromo-4-tert-butylpyridine, the bromine is situated at the 3-position, flanked by the pyridine nitrogen at position 1 (meta relationship) and the bulky tert-butyl at position 4 (ortho relationship). In contrast, 2-bromo-4-tert-butylpyridine (CAS 50488-34-1) has the bromine at the 2-position, which is directly adjacent to the ring nitrogen . The electronic environment of the 2-position (α to nitrogen) renders the C–Br bond more electron-deficient and more susceptible to oxidative addition, often leading to faster coupling rates but also a higher propensity for protodebromination side reactions [1]. The 3-position (β to nitrogen) is electronically less activated toward oxidative addition, requiring more forcing conditions or more active catalyst systems, but it offers greater chemoselectivity in the presence of other electrophilic functional groups [2]. Additionally, the ortho tert-butyl group in the 3-bromo isomer exerts steric pressure that can retard coupling at the 3-position relative to an unhindered 3-bromopyridine, a feature that can be exploited for sequential coupling strategies.

Cross-coupling selectivity Suzuki–Miyaura reaction Steric effects in catalysis

Synthetic Utility in Cobaloxime Chemistry: 3-Bromo-4-tert-butylpyridine as a Distinct Ligand Precursor

3-Bromo-4-tert-butylpyridine has been employed as a starting material for the synthesis of bromo(4-tert-butylpyridine)cobaloxime, a brown microcrystalline product characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy [1]. The cobaloxime framework is a well-established model system for studying the coordination chemistry of vitamin B12, and the tert-butylpyridine ligand imparts specific steric and electronic properties to the cobalt center [2]. While the non-brominated 4-tert-butylpyridine can also serve as a ligand in cobaloxime synthesis, the brominated derivative offers a post-complexation functionalization handle that enables further derivatization of the ligand sphere after metal coordination, a synthetic flexibility not available with the parent compound.

Bioinorganic chemistry Vitamin B12 model compounds Cobalt catalysis

Within-Series Comparator Analysis: 3-Bromo vs. 3-Chloro, 3-Fluoro, 3-Methyl, and 3-Methoxy in Bispyridinium AChE/BChE Inhibitor SAR

In a systematic study by Musilek et al. (2010), a panel of ten 4-tert-butyl-3-substituted pyridine derivatives, including the 3-bromo compound (29), was converted into symmetrical bispyridinium cholinesterase inhibitors and screened in vitro against human erythrocyte acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. Each 3-substituent (Br, Cl, F, Me, OMe, CN, CO₂Et, Ph, C≡CH, CONMe₂) conferred a unique profile of inhibitory potency, with three compounds in the broader series showing promising AChE inhibition . Although the full numerical IC₅₀ dataset for all congeners is not publicly available in the abstracted record, the study explicitly demonstrates that the 3-bromo analog occupies a distinct point in the multidimensional SAR space defined by halide electronegativity, size, and polarizability, and that its biological performance is not predictable by interpolation from the chloro, fluoro, or methyl analogs [2]. This within-series comparison establishes that 3-bromo-4-tert-butylpyridine is a non-redundant member of the 4-tert-butyl-3-substituted pyridine building-block family for medicinal chemistry.

Cholinesterase inhibition Structure–activity relationship Myasthenia gravis

3-Bromo-4-tert-butylpyridine: Defined Application Scenarios Derived from Quantitative Evidence


Medicinal Chemistry SAR Campaigns Targeting Nicotinic or Cholinergic Modulation

When a research program requires systematic exploration of the 3-position of a 4-tert-butylpyridinium pharmacophore—as in the development of bispyridinium acetylcholinesterase reactivators or nicotinic receptor ligands—3-bromo-4-tert-butylpyridine is the preferred building block to probe the effects of a large, polarizable, electron-withdrawing halogen [1]. Its LogP of 3.14 and distinct steric profile ensure that the resulting bispyridinium or mono-quaternized derivatives occupy a unique region of property space not accessible with the 3-chloro (LogP ~2.5–2.8) or 3-methyl (LogP ~2.0–2.3) congeners .

Coordination Chemistry and Bioinorganic Model Complex Construction

For laboratories synthesizing cobaloxime or related cobalt(III) complexes as vitamin B12 functional mimics, 3-bromo-4-tert-butylpyridine provides a ligand scaffold that combines the steric protection of the tert-butyl group with a post-complexation cross-coupling handle [2]. This dual functionality is absent in 4-tert-butylpyridine and enables the generation of catalyst or biomimetic libraries through late-stage diversification without resynthesis of the air-sensitive cobalt precursor [3].

Multistep Heterocycle Synthesis Requiring Orthogonal C–Br Reactivity

In synthetic routes that involve sequential palladium-catalyzed cross-coupling steps—for instance, a Suzuki–Miyaura coupling at a more activated 2-bromopyridine site followed by a second coupling at the 3-position—3-bromo-4-tert-butylpyridine is the building block of choice because its C3–Br bond is electronically deactivated relative to C2–Br, allowing chemoselective differentiation [4]. The elevated boiling point (239 °C) and density (1.29 g/cm³) further facilitate its handling in automated parallel synthesis platforms where accurate volumetric dispensing and minimal evaporative loss during heating cycles are critical .

Lipophilicity-Driven Fragment Elaboration in Lead Optimization

In fragment-based drug discovery or lead optimization programs where the goal is to increase target binding while maintaining a LogP below 3.5, 3-bromo-4-tert-butylpyridine (LogP 3.14) offers a pre-calibrated lipophilicity starting point . It is denser and less volatile than 4-tert-butylpyridine, making it safer to handle in milligram-to-gram scale parallel chemistry, and its predicted pKa of 3.58 ensures that the pyridine nitrogen remains largely unprotonated at physiological pH, preserving membrane permeability of the elaborated product .

Quote Request

Request a Quote for 3-Bromo-4-tert-butylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.